Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound with a unique structure that includes an oxazole ring, a benzylamino group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate typically involves multiple steps. One common method involves the reaction of diethyl 5-hydrazino-2-(4-methylphenyl)-1,3-oxazol-4-ylphosphonate with acyl isothiocyanates. This reaction results in the formation of previously unknown (1,3,4-thiadiazol-2-yl)-substituted aminomethylphosphonic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino group and the oxazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The phosphonate ester group may also contribute to its activity by influencing the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate
- Diethyl {5-(benzylamino)-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-yl}phosphonate
Uniqueness
Diethyl [5-(benzylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25N2O4P |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-benzyl-4-diethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H25N2O4P/c1-4-25-28(24,26-5-2)21-20(22-15-17-9-7-6-8-10-17)27-19(23-21)18-13-11-16(3)12-14-18/h6-14,22H,4-5,15H2,1-3H3 |
InChI Key |
JUXNCHMSJUINKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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